molecular formula C18H23FN2OS B2730675 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide CAS No. 946227-96-9

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide

Cat. No.: B2730675
CAS No.: 946227-96-9
M. Wt: 334.45
InChI Key: VVAAVAJRRKRJDQ-UHFFFAOYSA-N
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Description

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide is a synthetic organic compound characterized by a central 1,3-thiazole ring substituted with a 4-fluorophenyl group at position 2 and a methyl group at position 2. The thiazole ring is connected via an ethyl linker to a 3,3-dimethylbutanamide moiety.

Properties

IUPAC Name

N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2OS/c1-12-15(9-10-20-16(22)11-18(2,3)4)23-17(21-12)13-5-7-14(19)8-6-13/h5-8H,9-11H2,1-4H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVAAVAJRRKRJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)CC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide involves several steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring is typically formed by the reaction of a halogenated ketone with a thiourea derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Dimethylbutanamide Moiety: The final step involves the coupling of the thiazole derivative with a dimethylbutanamide precursor using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The amide group in this compound is susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Reagents Products Mechanism
Acidic (HCl, H₂SO₄)H₃O⁺, heat3,3-Dimethylbutanoic acid + amine derivativeNucleophilic acyl substitution
Basic (NaOH, KOH)OH⁻, heat3,3-Dimethylbutanoate salt + amineBase-catalyzed cleavage

The reaction rate depends on the steric hindrance from the 3,3-dimethylbutanoyl group and electronic effects of the 4-fluorophenyl substituent.

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and ring-opening reactions.

Electrophilic Aromatic Substitution (EAS)

  • Nitration :

    • Reagents : HNO₃/H₂SO₄

    • Position : The 4-methyl group directs nitration to C-2 or C-5 of the thiazole ring.

    • Product : Nitro-substituted thiazole derivative.

Oxidation of the Thiazole Ring

  • Reagents : H₂O₂, KMnO₄ (under controlled conditions)

  • Product : Sulfoxide or sulfone derivatives, depending on oxidant strength.

Reduction of the Amide

  • Reagents : LiAlH₄, THF

  • Product : Corresponding amine (N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutylamine).

Alkylation/Acylation of the Amine

  • Reagents : Alkyl halides, acyl chlorides

  • Conditions : Base (e.g., Et₃N), polar aprotic solvent

  • Product : Secondary or tertiary amines/amides.

Cross-Coupling Reactions

The 4-fluorophenyl group enables participation in palladium-catalyzed couplings:

Reaction Type Catalyst Substrate Product
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃/XPhosAminesN-Aryl functionalized derivatives

These reactions expand the compound’s utility in medicinal chemistry for structure-activity relationship (SAR) studies.

Photochemical and Thermal Stability

  • Thermal Degradation :

    • Above 200°C, decomposition occurs via cleavage of the thiazole C-S bond, releasing sulfur-containing fragments.

  • Photolysis :

    • UV irradiation (254 nm) induces C-F bond cleavage, forming reactive radicals.

Comparative Reactivity Insights

The table below contrasts reactivity trends with similar thiazole derivatives:

Compound Hydrolysis Rate (k, s⁻¹) EAS Preference Oxidation Stability
N-{2-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide0.012 (pH 7)C-2 > C-5Moderate (sulfoxide)
4-Methyl-N-(3,5-dimethylphenyl)thiazol-2-amine 0.008 (pH 7)C-5High (sulfone resistant)

Mechanistic Considerations

  • Steric Effects : The 3,3-dimethylbutanoyl group slows hydrolysis compared to less hindered analogs.

  • Electronic Effects : The electron-withdrawing 4-fluorophenyl group enhances electrophilic substitution at the thiazole ring.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide
  • Molecular Formula : C₁₅H₁₈F N₂ S
  • Molecular Weight : 278.38 g/mol
  • CAS Number : 2415263-15-7

Anticonvulsant Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticonvulsant properties. The structure-activity relationship (SAR) suggests that modifications to the thiazole ring can enhance efficacy against seizure models. For instance, derivatives with specific substitutions have shown improved performance in maximal electroshock seizure tests compared to standard anticonvulsants like phenobarbital .

Neuropathic Pain Management

The compound has also been investigated for its analgesic properties in neuropathic pain models. Research indicates that thiazole derivatives can modulate sodium channel activity, which is crucial for pain signaling pathways. These compounds have demonstrated effectiveness in reducing pain responses in animal models, suggesting a potential role in developing new analgesics .

Antitumor Activity

Emerging data suggest that thiazole-containing compounds may possess antitumor properties. Studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, making these compounds candidates for further exploration in cancer therapy .

Case Study 1: Anticonvulsant Efficacy

In a study conducted by Morieux et al., various thiazole derivatives were synthesized and tested for anticonvulsant activity using the maximal electroshock seizure model. The results indicated that specific modifications led to enhanced potency compared to existing medications. The most effective compound demonstrated an ED50 value significantly lower than that of traditional treatments .

Case Study 2: Neuropathic Pain Models

Research by King et al. highlighted the pain-relieving effects of thiazole derivatives in neuropathic pain models. The study found that compounds with specific substituents at the 4'-N'-benzylamide site exhibited pronounced analgesic effects, outperforming conventional analgesics in terms of efficacy and safety profiles .

Mechanism of Action

The mechanism of action of N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. Additionally, it may interact with ion channels or neurotransmitter receptors to modulate pain signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s key structural features are compared below with similar derivatives from the evidence, focusing on substituent variations, molecular properties, and inferred pharmacological implications.

Table 1: Structural and Molecular Comparison

Compound Name / ID Core Structure Substituents (Thiazole Ring) Terminal Functional Group Molecular Weight (g/mol) Key References
Target Compound 1,3-Thiazole 2-(4-Fluorophenyl), 4-Methyl 3,3-Dimethylbutanamide ~348.4 (calculated)
Cpd 4 () 1,3-Thiazole 2-(4-Chlorophenyl), 4-Methyl 4-Methoxy-3-methylbenzenesulfonamide 420.98
Cpd 1 () 1,3-Thiazole 2-(4-Chlorophenyl), 4-Methyl 4-Methoxybenzenesulfonamide 422.95
10b () Pyrrolidine-carboxamide N/A (PROTAC scaffold) 3,3-Dimethylbutanoyl ~800 (estimated)
Compound 7–9 () 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Thione/thiol tautomers 400–450 (estimated)

Key Observations:

Thiazole Core Modifications :

  • The target compound’s 4-fluorophenyl group at position 2 of the thiazole ring distinguishes it from analogs with 4-chlorophenyl (Cpd 1, Cpd 4) or 3-methylphenyl (Cpd 2, ) substituents. Fluorine’s electronegativity may enhance binding affinity in hydrophobic pockets compared to bulkier halogens (e.g., Cl) .
  • Methyl substitution at position 4 of the thiazole is conserved across analogs, suggesting its role in stabilizing the heterocyclic ring or modulating steric effects .

Terminal Functional Group: The 3,3-dimethylbutanamide group in the target compound contrasts with sulfonamide derivatives (). Compound 10b () shares the 3,3-dimethylbutanoyl group, which is part of a proteolysis-targeting chimera (PROTAC) targeting PTK2. This suggests the dimethylbutanamide moiety may enhance pharmacokinetic properties, such as metabolic stability .

Synthetic Pathways :

  • The target compound’s ethyl linker and amide bond suggest synthesis via nucleophilic substitution or coupling reactions, analogous to methods in (e.g., S-alkylation of triazoles) and (amide bond formation via carbodiimide chemistry) .

Biological Activity

N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3,3-dimethylbutanamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, mechanisms of action, and documented biological effects based on available research.

Structural Overview

The compound features a thiazole ring, which is well-known for its role in various biological activities. The presence of the 4-fluorophenyl group and dimethylbutanamide moiety enhances its chemical reactivity and potential therapeutic applications. Its molecular formula is C16H20FN2SC_{16}H_{20}FN_2S with a molecular weight of approximately 288.41 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Thiazole Ring : The thiazole component is synthesized through cyclization reactions involving appropriate precursors.
  • Amidation : The thiazole derivative is then reacted with an amine to form the final amide structure.
  • Purification : The product is purified using standard techniques such as recrystallization or chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors, potentially affecting pathways involved in inflammation and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

Anticancer Properties

Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance:

  • In vitro Studies : Similar thiazole derivatives have shown cytotoxic effects against various cancer cell lines including breast and glioblastoma cells. These studies often report IC50 values in the nanomolar range, indicating potent activity against tumor cells .

Antimicrobial Activity

Thiazole-containing compounds are also noted for their antimicrobial properties. They have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. Specific derivatives have been reported to possess:

  • Antibacterial Activity : Effective against strains such as Staphylococcus aureus and E. coli.
  • Antifungal Activity : Some derivatives show promise in treating fungal infections .

Study on Anticancer Activity

A study published in 2020 investigated the anticancer potential of various thiazole derivatives, including those similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : Inducing G2/M phase arrest.
  • Apoptotic Pathways Activation : Morphological changes consistent with apoptosis were observed .

Study on Antimicrobial Efficacy

Another research article examined the antimicrobial properties of thiazole derivatives against a panel of microorganisms. The findings revealed:

  • Broad-Spectrum Activity : Effective against multiple bacterial strains with varying degrees of potency.
  • Structure-Activity Relationship (SAR) : Modifications on the thiazole ring and substituents significantly influenced antimicrobial efficacy .

Q & A

Q. Assay Panels :

  • Anticancer : MTT assay in HCT-116 (colon) and MCF-7 (breast) cell lines.
  • Antimicrobial : MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

SAR Analysis : Correlate logP values (measured via shake-flask) with activity trends.
Example : Substitution at the 4-methyl position on the thiazole ring significantly altered cytotoxicity in prior studies .

Q. What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

  • Answer :
  • Process Optimization : Replace dioxane with 2-MeTHF (safer solvent) and switch batch-wise recrystallization to continuous crystallization.
  • Quality Control : Implement in-line PAT tools (e.g., FTIR) to monitor reaction endpoints.
    Critical Step : Intermediate purification via silica gel chromatography (hexane:EtOAc 3:1) ensures <2% impurities before amide coupling .

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